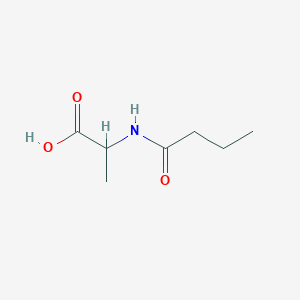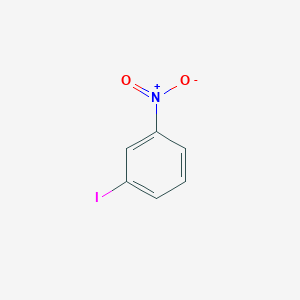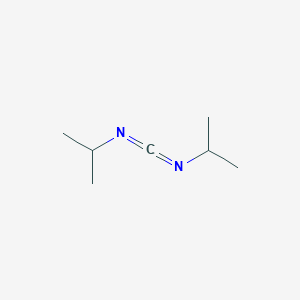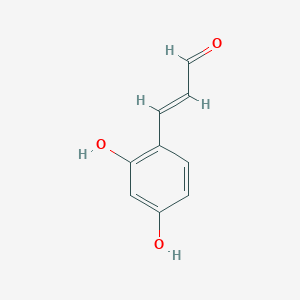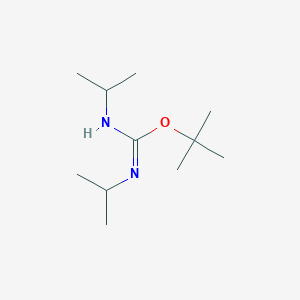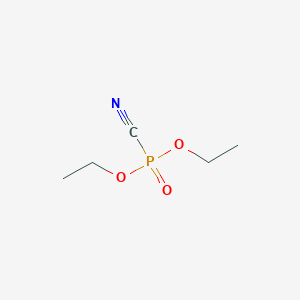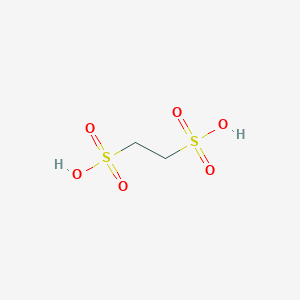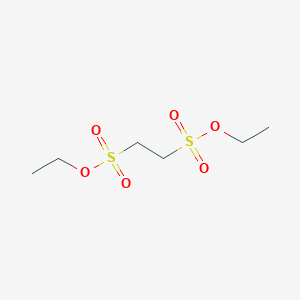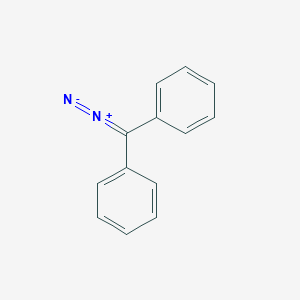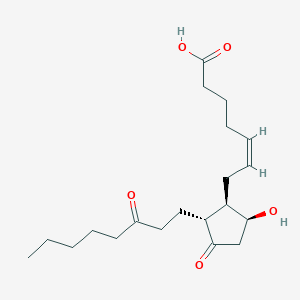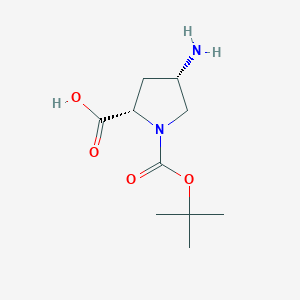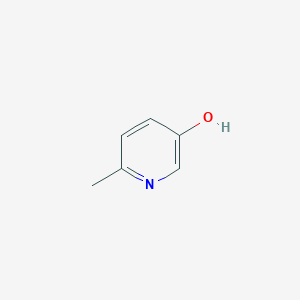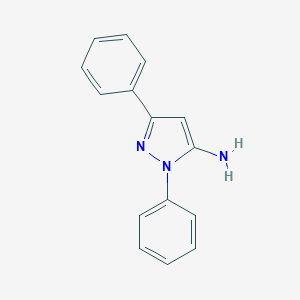
1,3-二苯基-1H-吡唑-5-胺
描述
1,3-Diphenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups at positions 1 and 3, and an amino group at position 5. Its unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and organic materials .
科学研究应用
1,3-Diphenyl-1H-pyrazol-5-amine has numerous applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceuticals with potential antimalarial and antileishmanial activities.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
Target of Action
1,3-Diphenyl-1H-pyrazol-5-amine is a pyrazole derivative that has been studied for its potential applications in various fields It has been found to exhibit cytotoxic activity against human breast cancer cell lines (mcf-7) , suggesting that it may target cancer cells.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibition of enzymes . In the case of 1,3-Diphenyl-1H-pyrazol-5-amine, it may interact with its targets, leading to changes that result in cytotoxic effects .
Biochemical Pathways
Given its cytotoxic activity, it is plausible that it affects pathways related to cell proliferation and survival
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of 1,3-Diphenyl-1H-pyrazol-5-amine is cytotoxicity, as evidenced by its activity against human breast cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a reduction in the number of cancer cells.
生化分析
Biochemical Properties
1,3-Diphenyl-1H-pyrazol-5-amine is involved in various biochemical reactionsFor instance, it has been suggested that the compound may have antibacterial activity, potentially interacting with enzymes or proteins in bacteria to inhibit their growth
Cellular Effects
Some pyrazole derivatives have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can undergo Pd-catalyzed C–N bond formation, a reaction that is used in the synthesis of different pyrazole derivatives This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
The stability and degradation of 1,3-Diphenyl-1H-pyrazol-5-amine over time in laboratory settings have not been extensively studied. It is known that the compound can be synthesized in a one-step process using commercially available aminopyrazoles and aryl halides . This suggests that the compound may be relatively stable under laboratory conditions.
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors . The specific metabolic pathways involving 1,3-Diphenyl-1H-pyrazol-5-amine have not been identified.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylpyrazol-5-one with aniline hydrochlorides and phosphorus pentoxide under microwave irradiation . Another method includes the palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine using XPhos as a ligand and potassium hydroxide as a base .
Industrial Production Methods
Industrial production of 1,3-diphenyl-1H-pyrazol-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and palladium-catalyzed reactions are favored due to their efficiency and scalability .
化学反应分析
Types of Reactions
1,3-Diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at position 5 can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can form condensed heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation reactions.
Phosphorus Pentoxide: Used in the synthesis involving 1,3-diphenylpyrazol-5-one.
Major Products
N-Aryl-1,3-disubstituted Pyrazoles: Formed through palladium-catalyzed arylation.
Condensed Heterocyclic Systems: Formed through cyclization reactions.
相似化合物的比较
1,3-Diphenyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- 5-Amino-1,3-dimethylpyrazole
These compounds share the pyrazole core structure but differ in their substituents, which can significantly influence their chemical properties and applications . The presence of the amino group at position 5 in 1,3-diphenyl-1H-pyrazol-5-amine makes it particularly valuable for further functionalization and the synthesis of biologically active molecules .
属性
IUPAC Name |
2,5-diphenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFMEWDEKEVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201777 | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-71-8 | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What are the typical reactions 1,3-Diphenyl-1H-pyrazol-5-amine participates in, and what are the resulting products?
A1: 1,3-Diphenyl-1H-pyrazol-5-amine acts as a nucleophilic reagent in various condensation reactions. For instance, it reacts with isatins in aqueous media to yield 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives []. It can also react with 3-formylchromones under microwave irradiation and in the presence of KHSO4 as a catalyst to produce pyrazolo[3,4-b]pyridine derivatives []. Furthermore, it participates in a cyclo-condensation reaction with indolin-2-ones and barbituric acids in the presence of Alum and an ionic liquid, resulting in the formation of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]trione derivatives [].
Q2: Why is there a growing interest in using 1,3-Diphenyl-1H-pyrazol-5-amine in synthesizing pyrazolo[3,4-b]pyridine derivatives?
A2: Pyrazolo[3,4-b]pyridines are recognized as important building blocks for various pharmaceutical compounds due to their diverse biological activities []. The use of 1,3-Diphenyl-1H-pyrazol-5-amine in their synthesis, specifically through reactions with 3-formylchromones, is gaining traction due to the development of greener and more efficient methodologies. For instance, microwave irradiation and reusable catalysts like KHSO4 are being employed to make these reactions faster, solvent-free, and high-yielding []. This focus on sustainable chemistry aligns with the increasing demand for environmentally friendly synthetic routes in drug discovery and development.
Q3: What makes the synthesis of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]triones using 1,3-Diphenyl-1H-pyrazol-5-amine noteworthy?
A3: The synthesis of these complex heterocyclic systems utilizes 1,3-Diphenyl-1H-pyrazol-5-amine in a multi-component reaction involving indolin-2-ones and barbituric acids []. This particular synthetic route stands out due to its use of Alum as a reusable catalyst and an ionic liquid as a green reaction medium []. These features align with the principles of green chemistry, aiming to minimize waste and utilize environmentally friendly reagents and solvents. This approach offers a promising avenue for developing sustainable and efficient methods for synthesizing complex molecules with potential biological significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)

